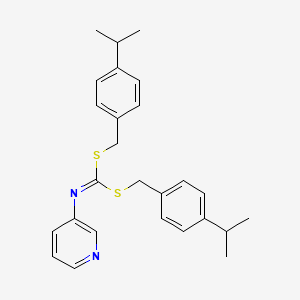
Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester is a complex organic compound with the molecular formula C26H30N2S2 and a molecular weight of 434.66 g/mol . This compound is known for its unique structure, which includes a pyridine ring and two isopropylphenyl groups attached to a carbonimidodithioate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester typically involves the reaction of 3-pyridinylcarbonimidodithioic acid with bis((4-(1-methylethyl)phenyl)methyl) chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbonimidodithioate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
相似化合物的比较
Similar Compounds
- Carbonimidodithioic acid, 3-pyridinyl-, bis((4-methylphenyl)methyl) ester
- Carbonimidodithioic acid, 3-pyridinyl-, bis((4-ethylphenyl)methyl) ester
Uniqueness
Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester is unique due to the presence of isopropyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
属性
CAS 编号 |
51308-75-9 |
|---|---|
分子式 |
C26H30N2S2 |
分子量 |
434.7 g/mol |
IUPAC 名称 |
1,1-bis[(4-propan-2-ylphenyl)methylsulfanyl]-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C26H30N2S2/c1-19(2)23-11-7-21(8-12-23)17-29-26(28-25-6-5-15-27-16-25)30-18-22-9-13-24(14-10-22)20(3)4/h5-16,19-20H,17-18H2,1-4H3 |
InChI 键 |
WKSPJMUKEYTLGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)CSC(=NC2=CN=CC=C2)SCC3=CC=C(C=C3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


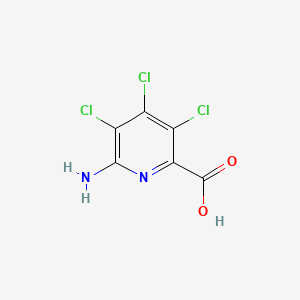
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
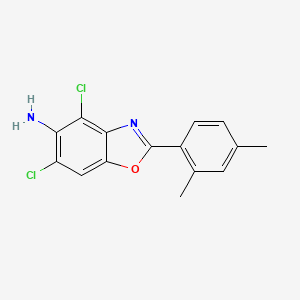
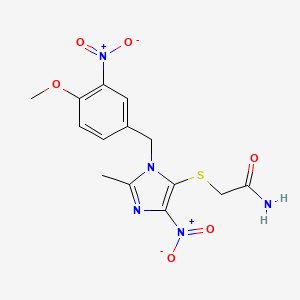
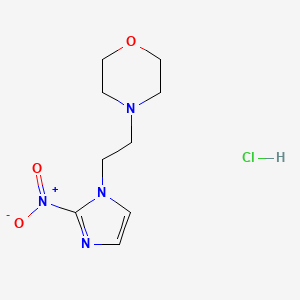
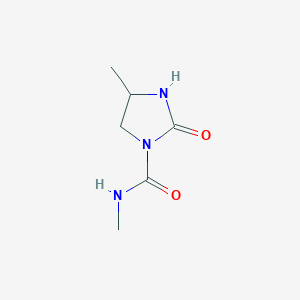

![2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13802890.png)
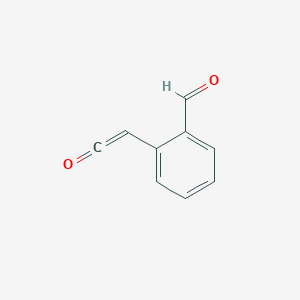
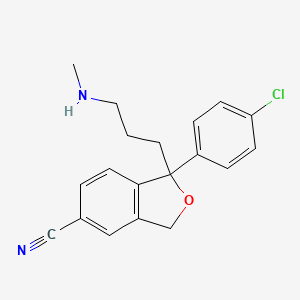
![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester](/img/structure/B13802929.png)

